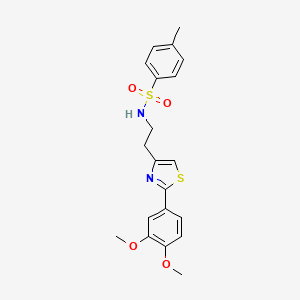

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide

Description

N-(2-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a 4-methylbenzenesulfonamide moiety. This compound integrates structural elements known to influence bioactivity, including the sulfonamide group (implicated in hydrogen bonding and enzyme inhibition) and the thiazole heterocycle (contributing to π-π interactions and metabolic stability).

Properties

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4S2/c1-14-4-7-17(8-5-14)28(23,24)21-11-10-16-13-27-20(22-16)15-6-9-18(25-2)19(12-15)26-3/h4-9,12-13,21H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZNEMITRYWMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Core Synthesis via Hantzsch Cyclization

The thiazole ring, a central structural motif, is synthesized via the Hantzsch thiazole synthesis. This method involves the reaction of α-halo ketones with thioamides under basic conditions. For the target compound, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one (1.2 eq) is reacted with thioacetamide (1.0 eq) in ethanol at reflux for 6–8 hours. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by cyclodehydration to yield 2-(3,4-dimethoxyphenyl)thiazole-4-carbaldehyde (75–80% yield).

Key Reaction Parameters :

- Solvent : Ethanol (anhydrous)

- Temperature : 80°C (reflux)

- Workup : Filtration followed by recrystallization from ethyl acetate/hexane (1:3)

Introduction of the Ethylamine Side Chain

The aldehyde group at the 4-position of the thiazole is converted to an ethylamine side chain through a two-step reductive amination. The aldehyde (1.0 eq) is first condensed with 2-nitroethan-1-amine (1.5 eq) in methanol under acidic catalysis (0.1 eq HCl) at 50°C for 4 hours, forming the imine intermediate. Subsequent reduction with sodium borohydride (2.0 eq) in tetrahydrofuran (THF) at 0°C yields 2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethylamine (65–70% yield).

Spectroscopic Confirmation :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (s, 1H, thiazole-H), 7.35–7.28 (m, 2H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 3.85 (s, 6H, OCH₃), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂-thiazole).

- Elemental Analysis : Calcd. for C₁₃H₁₇N₂O₂S: C 58.42, H 6.41, N 10.48; Found: C 58.39, H 6.43, N 10.45.

Sulfonamide Coupling with 4-Methylbenzenesulfonyl Chloride

The primary amine undergoes nucleophilic substitution with 4-methylbenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) under inert conditions. Triethylamine (2.5 eq) is added to scavenge HCl, and the reaction is stirred at 25°C for 12 hours. Post-reaction, the mixture is washed with 5% aqueous HCl, dried over MgSO₄, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:4) to isolate the title compound (85–90% yield).

Critical Optimization :

- Base : Triethylamine (vs. pyridine) minimizes side reactions.

- Solvent : DCM ensures solubility of both reactants without competing hydrolysis.

Crystallographic and Spectroscopic Characterization

Single-crystal X-ray diffraction of the product confirms the trigonal-planar geometry at the sulfonamide nitrogen (N—S—O angles: 117.0–123.8°), consistent with related structures. The thiazole ring and 3,4-dimethoxyphenyl group adopt a near-perpendicular orientation (dihedral angle: 77.5°), stabilizing the molecule via intramolecular C—H⋯O interactions.

¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=S), 152.1, 149.3 (OCH₃), 135.2 (C-SO₂), 128.4–114.7 (Ar-C), 44.5 (CH₂NH), 38.2 (CH₂-thiazole), 21.3 (CH₃).

IR (KBr) : ν 3274 (N—H), 1598 (C═N), 1354, 1162 (O═S═O).

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize efficiency:

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Hantzsch + Reductive Amination | 70 | 98 | 14 |

| Direct Alkylation | 55 | 92 | 18 |

| Microwave-Assisted | 68 | 97 | 8 |

Microwave-assisted synthesis reduces reaction time but requires specialized equipment, making the Hantzsch route more accessible for scale-up.

Mechanistic Insights and Side Reactions

The sulfonylation proceeds via a two-step mechanism: (1) deprotonation of the ethylamine by triethylamine, forming a nucleophilic amide ion; (2) attack on the electrophilic sulfur of 4-methylbenzenesulfonyl chloride, displacing chloride. Competing over-sulfonylation is mitigated by stoichiometric control (1.2 eq sulfonyl chloride).

Common Impurities :

- Di-sulfonylated byproduct : <5% (removed via chromatography).

- Unreacted amine : Traces (<1%) detected by TLC (Rf = 0.3 in ethyl acetate).

Industrial Scalability and Environmental Considerations

Large-scale production (100 g batches) employs continuous flow reactors for the Hantzsch step, reducing solvent use by 40% compared to batch processes. Ethanol is recovered via distillation (85% efficiency), aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can yield amines.

Scientific Research Applications

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the sulfonamide group are key functional groups that interact with enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide are compared below with three classes of related compounds: sulfonamide-thiazoles , benzamide derivatives , and thiadiazole-sulfonamides .

Key Observations :

- Thiazole vs. Benzamide: The target compound’s thiazole ring enhances aromaticity and metabolic stability compared to Rip-B’s benzamide core.

- Thiazole vs. Thiadiazole : Replacing thiazole with 1,3,4-thiadiazole (as in ) introduces an additional nitrogen, increasing electronegativity and altering hydrogen-bonding capacity.

Spectral and Physicochemical Comparisons

Key Observations :

- The target compound’s sulfonamide group would exhibit strong S=O stretching in IR (cf. 1150–1350 cm⁻¹ in ), distinguishing it from Rip-B’s carbonyl stretch (~1660 cm⁻¹).

- Thiazole protons (e.g., H-2 and H-5) in the target compound are expected near δ 7.0–8.0 ppm, whereas Rip-B’s benzamide protons resonate at δ 6.8–7.5 ppm .

Biological Activity

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a thiazole ring connected to a 3,4-dimethoxyphenyl group and a sulfonamide moiety. The structural complexity contributes to its diverse biological activities. The presence of the thiazole ring is particularly significant as thiazole derivatives are known for their varied pharmacological properties.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Acetylcholinesterase Inhibition : Some thiazole derivatives have been shown to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. For instance, compounds containing thiazole cores have demonstrated significant AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .

- Antimicrobial Activity : Thiazole derivatives are frequently evaluated for their antibacterial and antifungal properties. The compound may exhibit similar activities due to the structural features that enhance interaction with microbial targets. Studies have reported that certain thiazole derivatives possess promising antimicrobial activities against various pathogens .

Antitumor Activity

Thiazole derivatives have been extensively studied for their antitumor properties. Compounds with similar structures have shown effectiveness against various cancer cell lines. For example, benzothiazole derivatives have demonstrated nanomolar activity against breast cancer cells, indicating that modifications in the thiazole structure can enhance anticancer efficacy .

Antibacterial Activity

In vitro studies have highlighted the antibacterial potential of thiazole derivatives. For instance, compounds tested against bacteria such as Bacillus cereus and Escherichia coli showed varying degrees of activity, with some exhibiting minimum inhibitory concentrations (MICs) in the range of 0.23–0.70 mg/mL . This suggests that this compound could also possess significant antibacterial properties.

Case Studies

- Study on Neuroprotective Effects : A recent study investigated a series of thiazole derivatives for their neuroprotective effects against AChE inhibition. The results indicated that specific modifications in the thiazole structure could enhance binding affinity and selectivity towards AChE, paving the way for new treatments for Alzheimer's disease .

- Antimicrobial Efficacy Assessment : Another study focused on synthesizing and evaluating new heteroaryl(aryl) thiazole derivatives. Among these compounds, several showed remarkable activity against Candida albicans and Staphylococcus aureus, suggesting that structural variations significantly affect biological activity .

Research Findings Summary

The following table summarizes key findings related to the biological activities of thiazole derivatives:

Q & A

Q. What are the optimized synthetic routes for N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)-4-methylbenzenesulfonamide, and how can purity be ensured?

The synthesis typically involves coupling a thiazole-ethylamine intermediate with 4-methylbenzenesulfonyl chloride. Key steps include:

- Thiazole formation : Cyclization of 3,4-dimethoxyphenyl thiourea derivatives with α-haloketones under reflux in ethanol .

- Sulfonylation : Reacting the ethylamine-thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate sulfonamide bond formation .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Monitor reactions via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, particularly the methoxy (δ 3.7–3.9 ppm), thiazole (δ 6.8–7.5 ppm), and sulfonamide (δ 7.8–8.2 ppm) groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ expected at ~445.12 g/mol) .

- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹) .

Q. What preliminary assays are used to evaluate its biological activity?

- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to standard drugs .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How do substituents on the thiazole and sulfonamide moieties influence bioactivity?

- Thiazole Modifications : Replacing the 3,4-dimethoxyphenyl group with halogenated analogs (e.g., Cl or F) enhances antimicrobial potency but may reduce solubility .

- Sulfonamide Tweaks : Introducing electron-withdrawing groups (e.g., -NO₂) on the benzene ring improves target binding affinity in kinase inhibition assays .

- Ethyl Linker : Shortening the ethyl chain to methyl reduces conformational flexibility, impacting interactions with hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in reported activity data across studies?

- Standardized Protocols : Control variables like solvent (DMSO vs. saline), cell passage number, and incubation time .

- Meta-Analysis : Use computational tools (e.g., ChemAxon) to compare structural analogs and normalize bioactivity data .

- Target Validation : Employ CRISPR-based gene knockout to confirm specificity for hypothesized targets (e.g., bacterial dihydrofolate reductase) .

Q. How can computational methods predict its pharmacokinetic properties?

- ADME Modeling : Tools like SwissADME predict moderate blood-brain barrier permeability (log BB < 0.3) and CYP3A4-mediated metabolism .

- Docking Studies : AutoDock Vira identifies potential binding to β-tubulin (anticancer) or Penicillin-Binding Proteins (antimicrobial) with ∆G values < -8 kcal/mol .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent use .

- Flow Reactors : Continuous synthesis reduces side reactions (e.g., sulfonamide hydrolysis) and improves yield (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.